4-(4-methoxyphenyl)-8-methyl-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one
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Overview
Description
4-(4-methoxyphenyl)-8-methyl-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a chromen-2-one core with various substituents that contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-8-methyl-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by the introduction of the 3-methyl-2-butenyl group through an etherification reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-8-methyl-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many biological processes.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives, altering its biological activity.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
4-(4-methoxyphenyl)-8-methyl-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s antioxidant properties make it a subject of study in cellular biology for its potential protective effects against oxidative stress.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new pharmaceuticals and as a component in cosmetic formulations for its anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-8-methyl-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, reducing oxidative stress and preventing cellular damage.
Enzyme Inhibition: It inhibits enzymes such as tyrosinase, which is involved in melanin production, making it useful in skin-whitening products.
Signal Transduction: The compound can modulate signaling pathways involved in inflammation and cancer cell proliferation, such as the NF-κB pathway.
Comparison with Similar Compounds
Similar Compounds
Isobavachalcone: A prenylated chalcone with similar biological activities, including antioxidant and anticancer properties.
4-(3-Methyl-2-butenyloxy)benzaldehyde: Another compound with a similar structure but different functional groups, leading to distinct chemical properties.
Uniqueness
4-(4-methoxyphenyl)-8-methyl-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one is unique due to its specific combination of substituents, which confer a distinct set of biological activities and chemical reactivity
Properties
Molecular Formula |
C22H22O4 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-8-methyl-7-(3-methylbut-2-enoxy)chromen-2-one |
InChI |
InChI=1S/C22H22O4/c1-14(2)11-12-25-20-10-9-18-19(13-21(23)26-22(18)15(20)3)16-5-7-17(24-4)8-6-16/h5-11,13H,12H2,1-4H3 |
InChI Key |
CQDDXHNVVWDJTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC=C(C)C |
Origin of Product |
United States |
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